5,5,14,14-Tetramethyl-5,14-dihydropentacene
Description
Properties
Molecular Formula |
C26H24 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5,5,14,14-tetramethylpentacene |
InChI |
InChI=1S/C26H24/c1-25(2)21-11-7-8-12-22(21)26(3,4)24-16-20-14-18-10-6-5-9-17(18)13-19(20)15-23(24)25/h5-16H,1-4H3 |
InChI Key |
DFBQNJHLKGXQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=CC4=CC5=CC=CC=C5C=C4C=C31)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,5,14,14-Tetramethyl-5,14-dihydropentacene
Detailed Stepwise Preparation
Step S100: Formation of Dihydropentacene Diketone Derivative
- Reactants: Compound containing R1 and R2 substituents and 9-bromo-5,5,14,14-tetramethyl-4a,5,13a,14-dihydropentacene-6,13-diketone.
- Conditions: Solvent is anhydrous toluene; catalyst is sodium tert-butoxide with palladium acetate and tri-tert-butylphosphine.
- Reaction: Heated at 85–90°C for 7–10 hours under nitrogen atmosphere.
- Molar ratios: R1 and R2 compound to diketone is 2.0–2.5:1; potassium tert-butoxide 2.0–2.5 times the diketone; palladium catalyst 1/20 to 1/15 times the diketone.
- Workup: Filtration, column chromatography, recrystallization, vacuum rotary evaporation, and drying.
- Outcome: Dihydropentacene diketone derivative with R1 and R2 substituents.
Step S200: Cyclization with Aryl Halide
- Reactants: Dihydropentacene diketone derivative (from S100) and aryl halide R3-Br.
- Conditions: Solvent is anhydrous tetrahydrofuran (THF); reaction temperature initially at −78°C for n-butyllithium addition, then room temperature for 8–10 hours under nitrogen.
- Molar ratios: Diketone derivative to aryl halide 1:2.2; n-butyllithium to aryl halide 1:1.
- Reaction: Aryl halide is lithiated by n-butyllithium and then added dropwise to the diketone derivative solution.
- Workup: Acid quench with dilute HCl, extraction with ether, concentration, recrystallization with dichloromethane and petroleum ether.
- Outcome: Dihydropentacene glycol derivatives with R1, R2, and R3 substituents.
Step S300: Final Cyclization to Target Compound
Representative Experimental Data
| Step | Reactants & Conditions | Temperature | Time | Solvent | Catalyst | Yield / Product Description |
|---|---|---|---|---|---|---|
| S100 | R1, R2 compound + diketone, sodium tert-butoxide, Pd acetate, tri-tert phosphine | 85–90°C | 7–10 h | Anhydrous toluene | Sodium tert-butoxide, Pd catalyst | White-yellowish solid, 25–26 g isolated |
| S200 | Aryl halide R3-Br + n-butyllithium + diketone derivative | −78°C (lithiation), RT (reaction) | 2 h (lithiation), 8–10 h (reaction) | Anhydrous THF | n-Butyllithium | Off-white intermediate, ~40 g isolated |
| S300 | Cyclization of glycol derivative | Controlled heating | Variable | - | - | Final dihydropentacene compound |
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Reaction Type | Conditions | Outcome |
|---|---|---|---|---|
| S100 | R1, R2 compounds + diketone + Pd catalyst | Coupling reaction | 85–90°C, 7–10 h, toluene | Dihydropentacene diketone derivative |
| S200 | Aryl halide + n-butyllithium + diketone derivative | Lithiation & nucleophilic addition | −78°C lithiation, RT reaction, THF | Glycol derivatives with R1, R2, R3 |
| S300 | Glycol derivatives | Cyclization | Controlled heating | Final 5,5,14,14-tetramethyl-5,14-dihydropentacene |
Chemical Reactions Analysis
Types of Reactions
5,5,14,14-Tetramethyl-5,14-dihydropentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pentacene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully hydrogenated pentacene derivatives.
Substitution: Brominated or nitrated pentacene derivatives.
Scientific Research Applications
5,5,14,14-Tetramethyl-5,14-dihydropentacene has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it a candidate for studying charge transport and photophysical properties in organic materials.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Mechanism of Action
The mechanism of action of 5,5,14,14-Tetramethyl-5,14-dihydropentacene in organic electronics involves its ability to facilitate charge transport. The presence of methyl groups and the dihydro functionality enhance its solubility and stability, making it an effective material for use in OFETs and OLEDs. The compound interacts with molecular targets such as electrodes and other organic semiconductors, facilitating the movement of charge carriers through the material .
Comparison with Similar Compounds
Table 2: Thermal Decomposition Temperatures
Photophysical Properties
- Fluorescence : Tetramethyl-dihydropentacene exhibits weak fluorescence (λem ≈ 450 nm) due to partial conjugation, whereas diazapentacenes show redshifted emission (λem ≈ 550 nm) from nitrogen-induced charge transfer .
- Quantum Yield : The tetraphenyl-diazapentacene has a quantum yield of 0.15 in solution, reduced to 0.02 in thin films due to aggregation .
Biological Activity
5,5,14,14-Tetramethyl-5,14-dihydropentacene is a member of the pentacene family, which are polycyclic aromatic hydrocarbons (PAHs) known for their unique electronic properties and potential applications in organic electronics. This compound has garnered attention not only for its electronic characteristics but also for its biological activity , particularly in the context of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that derivatives of pentacene, including 5,5,14,14-tetramethyl-5,14-dihydropentacene, exhibit antimicrobial activity. For instance, studies have shown that certain pentacene derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with cellular respiration processes .
Antioxidant Activity
Pentacene derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is attributed to their ability to donate electrons and stabilize free radicals, which can help mitigate damage caused by oxidative stress in cells .
Enzyme Inhibition
Recent studies have explored the potential of 5,5,14,14-tetramethyl-5,14-dihydropentacene as an inhibitor of various enzymes. For example, it has been investigated for its inhibitory effects on cholinesterases (ChEs), which are critical in neurotransmission. Compounds with similar structures have shown promising results in inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for treating neurodegenerative diseases such as Alzheimer's .
Study on Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various pentacene derivatives, 5,5,14,14-tetramethyl-5,14-dihydropentacene was tested against a range of pathogens. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for the development of new antimicrobial agents .
Investigation into Antioxidant Mechanisms
Another study focused on the antioxidant mechanisms of pentacene derivatives. Using in vitro assays to measure radical scavenging activity, researchers found that 5,5,14,14-tetramethyl-5,14-dihydropentacene exhibited a dose-dependent response in scavenging DPPH radicals. The compound's structure was linked to its effectiveness in reducing oxidative stress markers in cell cultures exposed to hydrogen peroxide .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
